molecular formula C14H15F3N2O3 B4938714 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4938714
M. Wt: 316.28 g/mol
InChI Key: BJCFIRAFEWZAFP-UHFFFAOYSA-N
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Description

3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes an ethyl group, a methoxybenzoyl group, and a trifluoromethyl group attached to a dihydropyrazol ring

Preparation Methods

The synthesis of 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine.

    Addition of the ethyl group: This step may involve alkylation using ethyl halides in the presence of a strong base such as sodium hydride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where nucleophiles like amines or thiols replace the methoxy group.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds in the compound, leading to the formation of simpler molecules.

Scientific Research Applications

3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to 3-ethyl-1-(3-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include:

    3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group, which may reduce its hydrophobicity and thermal stability.

    3-ethyl-1-(3-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The chloro group can alter the compound’s reactivity and binding properties compared to the methoxy group.

    3-ethyl-1-(3-methoxybenzoyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: The methyl group instead of the trifluoromethyl group can significantly change the compound’s chemical and physical properties.

These comparisons highlight the unique features of this compound, particularly its trifluoromethyl group, which imparts distinct properties that can be advantageous in various applications.

Properties

IUPAC Name

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-3-10-8-13(21,14(15,16)17)19(18-10)12(20)9-5-4-6-11(7-9)22-2/h4-7,21H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCFIRAFEWZAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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